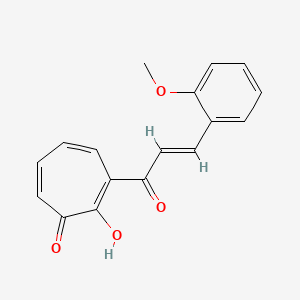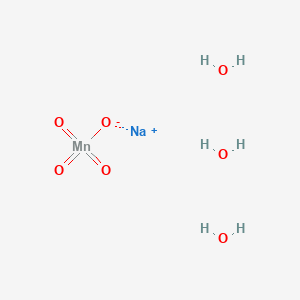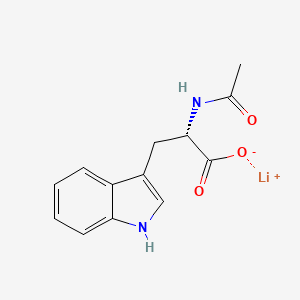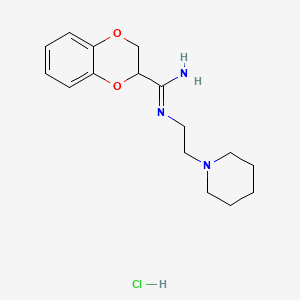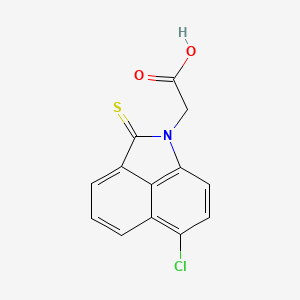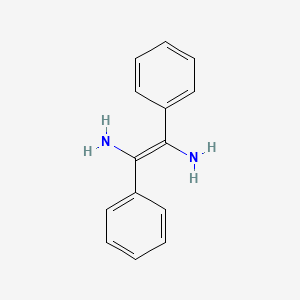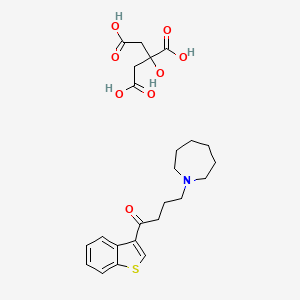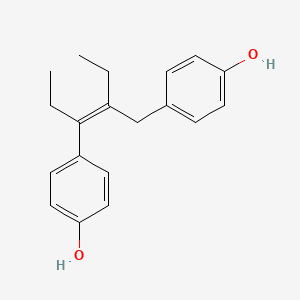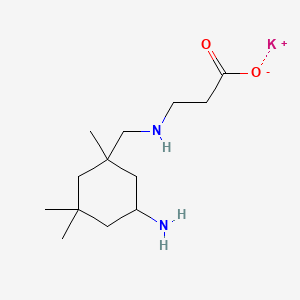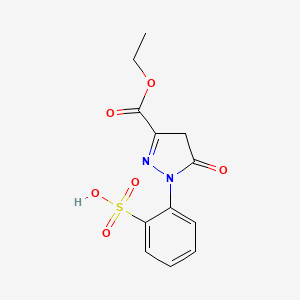
3-Ethyl 4,5-dihydro-5-oxo-1-(2-sulphophenyl)-1H-pyrazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-Ethyl 4,5-dihydro-5-oxo-1-(2-sulfophényl)-1H-pyrazole-3-carboxylate est un composé chimique qui appartient à la famille des pyrazoles. Les pyrazoles sont des composés hétérocycliques à cinq chaînons contenant deux atomes d'azote aux positions 1 et 2.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 3-Ethyl 4,5-dihydro-5-oxo-1-(2-sulfophényl)-1H-pyrazole-3-carboxylate implique généralement la réaction de l'acétoacétate d'éthyle avec l'hydrate d'hydrazine pour former le cycle pyrazole. Le groupe sulfophényle est introduit par une réaction de sulfonation, et le groupe carboxylate est formé par estérification. Les conditions de réaction incluent souvent l'utilisation de solvants tels que l'éthanol ou le méthanol et des catalyseurs tels que l'acide sulfurique ou l'acide chlorhydrique.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des procédés en flux continu pour assurer un rendement et une pureté élevés. L'utilisation de réacteurs automatisés et le contrôle précis des paramètres de réaction tels que la température, la pression et le pH peuvent optimiser le processus de production. Des étapes de purification telles que la recristallisation ou la chromatographie sont utilisées pour obtenir le produit final sous sa forme pure.
Analyse Des Réactions Chimiques
Types de réactions
Le 3-Ethyl 4,5-dihydro-5-oxo-1-(2-sulfophényl)-1H-pyrazole-3-carboxylate subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe céto en groupe alcool.
Substitution : Le groupe sulfophényle peut subir des réactions de substitution électrophile ou nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des réactifs tels que les halogènes, les halogénures d'alkyle ou les nucléophiles comme les amines et les thiols sont employés.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut produire des dérivés alcooliques.
Applications de recherche scientifique
Le 3-Ethyl 4,5-dihydro-5-oxo-1-(2-sulfophényl)-1H-pyrazole-3-carboxylate a des applications diverses dans la recherche scientifique :
Chimie : Utilisé comme bloc de construction pour synthétiser des molécules plus complexes.
Biologie : Investigué pour son potentiel en tant qu'inhibiteur enzymatique ou ligand de récepteur.
Médecine : Exploré pour ses propriétés thérapeutiques, notamment ses effets anti-inflammatoires et analgésiques.
Industrie : Utilisé dans la production de colorants, de pigments et d'autres produits chimiques spécialisés.
Mécanisme d'action
Le mécanisme d'action du 3-Ethyl 4,5-dihydro-5-oxo-1-(2-sulfophényl)-1H-pyrazole-3-carboxylate implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, modifiant leur activité et conduisant à divers effets biologiques. Les voies impliquées peuvent inclure l'inhibition de l'activité enzymatique, la modulation de la signalisation des récepteurs ou l'interférence avec les processus métaboliques.
Applications De Recherche Scientifique
3-Ethyl 4,5-dihydro-5-oxo-1-(2-sulphophenyl)-1H-pyrazole-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Ethyl 4,5-dihydro-5-oxo-1-(2-sulphophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with metabolic processes.
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide 4,5-dihydro-5-oxo-1-(4-sulfophényl)-1H-pyrazole-3-acétique
- 3-Méthyl 4,5-dihydro-5-oxo-1-(2-sulfophényl)-1H-pyrazole-3-carboxylate
- 3-Propyl 4,5-dihydro-5-oxo-1-(2-sulfophényl)-1H-pyrazole-3-carboxylate
Unicité
Le 3-Ethyl 4,5-dihydro-5-oxo-1-(2-sulfophényl)-1H-pyrazole-3-carboxylate est unique en raison de son motif de substitution spécifique, qui confère des propriétés chimiques et biologiques distinctes. La présence du groupe éthyle et du groupe sulfophényle le différencie des autres composés similaires, ce qui peut entraîner une réactivité et des applications uniques.
Propriétés
Numéro CAS |
71401-58-6 |
|---|---|
Formule moléculaire |
C12H12N2O6S |
Poids moléculaire |
312.30 g/mol |
Nom IUPAC |
2-(3-ethoxycarbonyl-5-oxo-4H-pyrazol-1-yl)benzenesulfonic acid |
InChI |
InChI=1S/C12H12N2O6S/c1-2-20-12(16)8-7-11(15)14(13-8)9-5-3-4-6-10(9)21(17,18)19/h3-6H,2,7H2,1H3,(H,17,18,19) |
Clé InChI |
ZSUGVFBYVDWDDQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NN(C(=O)C1)C2=CC=CC=C2S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


